

Spectroscopic Profile of 3-Ethyl-3-methylheptane: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-3-methylheptane

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This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane, **3-Ethyl-3-methylheptane** (CAS No: 17302-01-1). The information presented herein is crucial for the structural elucidation, identification, and characterization of this compound in various research and development settings. This document includes tabulated quantitative data from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols, based on established methodologies for alkane analysis, are also provided.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-Ethyl-3-methylheptane**.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Description |
|---------------------------------|-------------|
| 1.27 | Multiplet |
| 1.197 | Multiplet |
| 1.14 | Multiplet |
| 0.898 | Multiplet |
| 0.758 | Multiplet |
| 0.754 | Multiplet |

Note: The spectrum was obtained from ChemicalBook. Specific experimental conditions such as solvent and instrument frequency were not provided. The assignments of peaks to specific protons are not available.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm |
|---------------------------------|
| 42.1 |
| 36.8 |
| 33.0 |
| 29.5 |
| 25.5 |
| 23.4 |
| 14.4 |
| 11.6 |
| 8.1 |

Note: This is a predicted spectrum from ChemicalBook and has not been experimentally verified.

Table 3: Mass Spectrometry (Electron Ionization) Data.**[1]**

| m/z | Relative Intensity (%) | Proposed Fragment Ion |
|-----|------------------------|---|
| 27 | 25 | $[C_2H_3]^+$ |
| 29 | 40 | $[C_2H_5]^+$ (Ethyl cation) |
| 41 | 55 | $[C_3H_5]^+$ (Allyl cation) |
| 43 | 80 | $[C_3H_7]^+$ (Propyl cation) |
| 55 | 60 | $[C_4H_7]^+$ |
| 56 | 30 | $[C_4H_8]^+$ |
| 57 | 100 | $[C_4H_9]^+$ (Butyl cation) - Base Peak |
| 70 | 45 | $[C_5H_{10}]^+$ |
| 71 | 95 | $[C_5H_{11}]^+$ (Pentyl cation) |
| 85 | 35 | $[M-C_4H_9]^+$ |
| 99 | 15 | $[M-C_3H_7]^+$ |
| 113 | 5 | $[M-C_2H_5]^+$ |
| 142 | <1 | $[M]^+$ (Molecular Ion) |

Data obtained from the NIST WebBook.[\[1\]](#) Fragmentation of branched alkanes often leads to the formation of stable secondary and tertiary carbocations.

Table 4: Infrared (IR) Spectroscopy Data (Gas Phase).[2]

| Wavenumber (cm ⁻¹) | Transmittance (%) | Assignment |
|--------------------------------|-------------------|---|
| 2965 | ~10 | C-H asymmetric stretching (CH ₃) |
| 2935 | ~15 | C-H asymmetric stretching (CH ₂) |
| 2875 | ~25 | C-H symmetric stretching (CH ₃) |
| 2860 | ~30 | C-H symmetric stretching (CH ₂) |
| 1465 | ~40 | C-H scissoring (CH ₂) and asymmetric bending (CH ₃) |
| 1380 | ~60 | C-H symmetric bending (CH ₃) |
| 725-745 | ~85 | C-H rocking (long chain methylene) |

Data obtained from the NIST WebBook.[2] The spectrum is characterized by strong absorptions in the C-H stretching region typical for alkanes.[3][4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, tailored for the analysis of alkanes like **3-Ethyl-3-methylheptane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **3-Ethyl-3-methylheptane**.

Methodology:

- Sample Preparation: A sample of **3-Ethyl-3-methylheptane** (typically 5-25 mg for ¹H, and a more concentrated solution for ¹³C) is dissolved in a deuterated solvent (e.g., chloroform-d,

CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used.
 - Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
 - A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Ethyl-3-methylheptane**.

Methodology:

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities.
- Ionization: Electron Ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. The most abundant ion is designated as the base peak with a relative intensity of 100%.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrations of **3-Ethyl-3-methylheptane**.

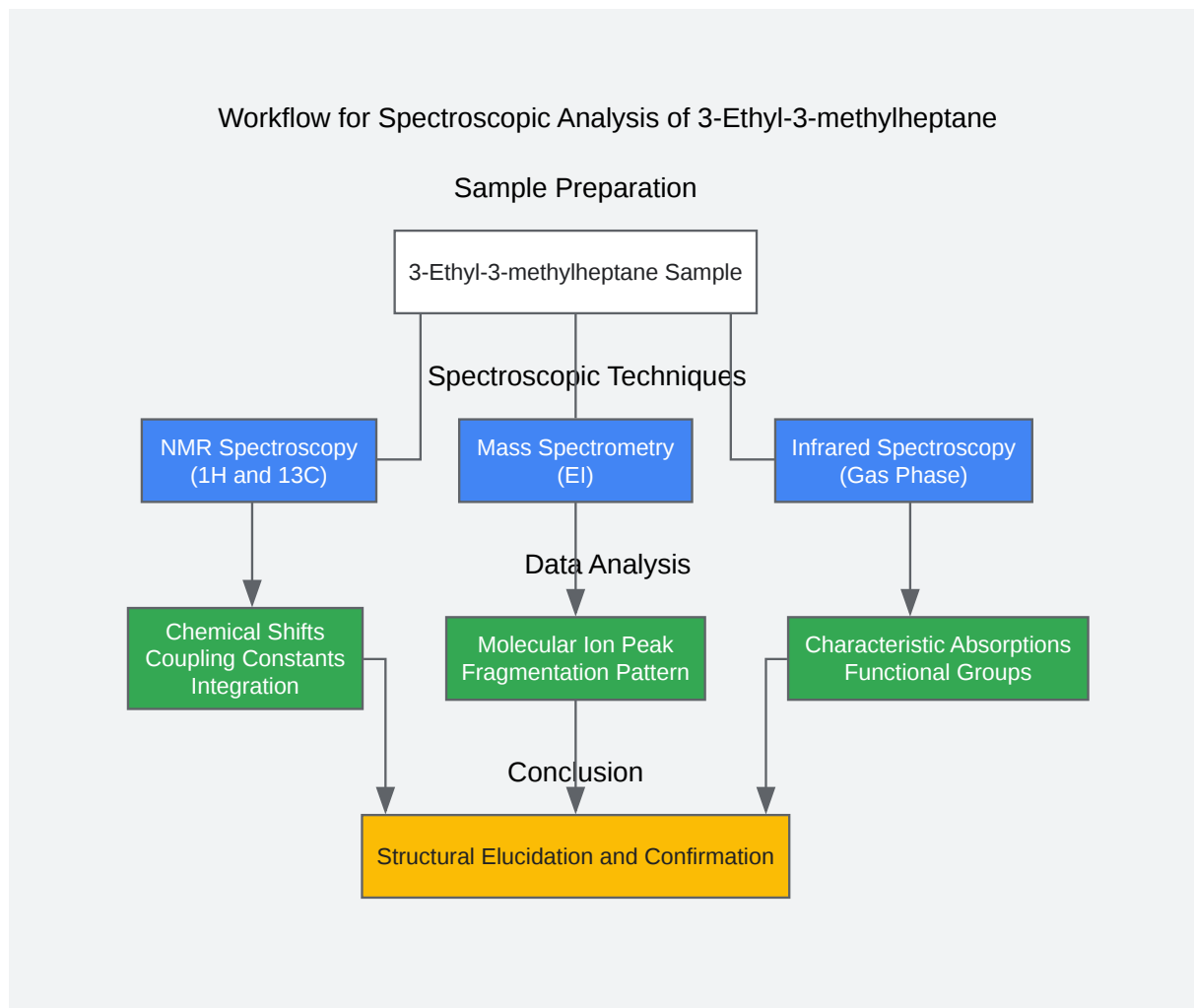
Methodology:

- **Sample Preparation:** For a gas-phase spectrum, the sample is introduced into a gas cell with a long path length to ensure sufficient interaction with the IR beam.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:**
 - A background spectrum of the empty gas cell is recorded.
 - The sample is introduced into the cell, and the sample spectrum is recorded.
 - The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **3-Ethyl-3-methylheptane**.



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Caption: A logical workflow for the spectroscopic analysis of **3-Ethyl-3-methylheptane**.

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